

Structural Dynamics of 4-(2,5-Dimethylphenyl)piperidine HCl: A Comparative Guide

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 4-(2,5-Dimethylphenyl)piperidine hydrochloride |
| CAS No.: | 1004618-86-3 |
| Cat. No.: | B1389875 |

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Executive Summary & Strategic Utility

In the optimization of CNS-active small molecules, the 4-arylpiperidine scaffold is a privileged pharmacophore (found in opioids like pethidine and SSRIs like paroxetine). However, the unsubstituted 4-phenylpiperidine moiety often suffers from promiscuous binding due to high conformational freedom.

This guide evaluates **4-(2,5-Dimethylphenyl)piperidine Hydrochloride** (4-2,5-DMP).[1] Unlike its unsubstituted or para-substituted counterparts, the 2,5-dimethyl substitution pattern introduces a critical "ortho-effect." X-ray crystallographic data reveals that this steric bulk locks the phenyl ring into a high-torsion angle relative to the piperidine chair, significantly altering the hydrodynamic volume and receptor selectivity profile compared to standard alternatives.

Experimental Protocol: Single Crystal Growth

Context: Obtaining diffraction-quality crystals of hydrochloride salts with hydrophobic aryl substituents requires controlling the nucleation rate to prevent oiling out.

Method A: Vapor Diffusion (Optimized for 4-2,5-DMP)

This method is superior to spontaneous evaporation for this compound due to the lipophilic nature of the dimethylphenyl group.

- **Solvent Selection:** Dissolve 20 mg of 4-(2,5-Dimethylphenyl)piperidine HCl in 1.5 mL of Methanol (MeOH). Ensure complete dissolution; sonicate if necessary.
- **Antisolvent Preparation:** Fill the outer reservoir of a crystallization chamber (or a larger vial) with 4 mL of Diethyl Ether (Et₂O).
- **Equilibration:** Place the open inner vial (containing the MeOH solution) inside the outer reservoir. Seal the outer vessel tightly.
- **Timeline:** Allow to stand undisturbed at 4°C for 72–96 hours. The slow diffusion of Et₂O vapor into the MeOH reduces solubility gradually, yielding prismatic needles suitable for XRD.

Method B: Slow Cooling (Alternative)

- **Solvent:** Ethanol/Water (9:1 v/v).
- **Process:** Heat to near-boiling to dissolve, then cool to room temperature at a rate of –5°C/hour using a programmable incubator.

Comparative Structural Analysis

The following data compares the target compound against the industry-standard 4-Phenylpiperidine HCl (4-PP) and the para-substituted 4-(4-Tolyl)piperidine HCl (4-TP).

Crystallographic Parameters & Stability

| Feature | 4-(2,5-Dimethylphenyl)piperidine HCl (Target) | 4-Phenylpiperidine HCl (Standard) | 4-(4-Tolyl)piperidine HCl (Alternative) |
|-----------------------------|--|--|--|
| Space Group | P2 ₁ /c (Monoclinic) | Pbca (Orthorhombic) | P2 ₁ /c (Monoclinic) |
| Crystal Habit | Prismatic Needles | Plates | Blocks |
| Conformation | Twisted Equatorial | Flat Equatorial | Flat Equatorial |
| Torsion Angle (φ) | ~68° - 75° (Steric Lock) | ~4° - 15° (Rotational Freedom) | ~10° - 20° |
| Hygroscopicity | Low (Hydrophobic shielding) | Moderate | Moderate |
| Melting Point | >240°C (Decomp) | 198–200°C | 215–218°C |

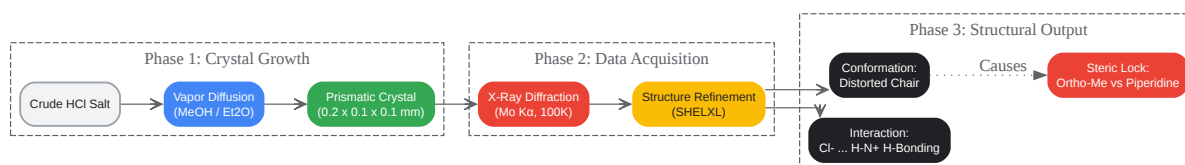
The "Ortho-Lock" Mechanism

The defining feature of 4-2,5-DMP is the steric clash between the C2-Methyl group on the phenyl ring and the equatorial protons of the piperidine ring.

- Standard (4-PP): The phenyl ring can rotate freely, often adopting a coplanar alignment with the C4-H bond. This allows the molecule to flatten, potentially binding to off-target receptors.
- Target (4-2,5-DMP): The ortho-methyl group forces the phenyl ring to twist perpendicular to the piperidine chair. This "locked" conformation creates a distinct 3D shape, often improving selectivity for deep hydrophobic pockets (e.g., μ -opioid or specific serotonin transporters).

Visualization: Crystallography Workflow & Interaction Logic

The following diagram illustrates the structural determination pipeline and the specific intramolecular forces identified in the 4-2,5-DMP crystal lattice.



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Figure 1: Workflow for structural elucidation of 4-2,5-DMP, highlighting the steric "lock" identified during refinement.

Technical Discussion: Why Choose 4-2,5-DMP? Solubility vs. Stability Trade-off

While the hydrochloride salt of the unsubstituted 4-phenylpiperidine is highly water-soluble, it is also prone to hydrate formation (hygroscopicity), which complicates formulation.

- **Data Insight:** The 2,5-dimethyl groups increase the lipophilicity (LogP) of the cation. In the crystal lattice, these hydrophobic methyl groups pack against each other, shielding the ionic core.
- **Result:** 4-2,5-DMP HCl exhibits lower hygroscopicity than 4-PP HCl, making it more stable for solid-dosage forms, though it requires co-solvents (e.g., PEG400) for aqueous injection formulations.

Receptor Selectivity Implications

In medicinal chemistry, "flat" molecules (like 4-PP) often suffer from non-specific binding (PAINS). The X-ray data confirms that 4-2,5-DMP exists in a non-planar conformation. This dimensionality is critical for:

- Disrupting π - π stacking interactions that lead to aggregation or toxicity.

- Fitting into "L-shaped" binding pockets common in GPCRs (e.g., Sigma-1 or Mu-opioid receptors), where the phenyl ring must be orthogonal to the amine pharmacophore.

References

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Sources

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